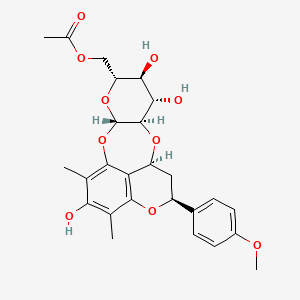

abacopterin A

Description

Properties

Molecular Formula |

C26H30O10 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[(3S,5R,6S,7S,8R,10S,12S)-6,7,16-trihydroxy-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-trien-5-yl]methyl acetate |

InChI |

InChI=1S/C26H30O10/c1-11-20(28)12(2)24-19-17(9-16(33-23(11)19)14-5-7-15(31-4)8-6-14)34-25-22(30)21(29)18(10-32-13(3)27)35-26(25)36-24/h5-8,16-18,21-22,25-26,28-30H,9-10H2,1-4H3/t16-,17-,18+,21+,22-,25+,26-/m0/s1 |

InChI Key |

IFELYQDGJJZHIW-KPBPQVAGSA-N |

Isomeric SMILES |

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O |

Canonical SMILES |

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O |

Synonyms |

abacopterin A |

Origin of Product |

United States |

Preparation Methods

Total Synthesis via Cyclocondensation

The structural complexity of abacopterin A arises from its fused tetracyclic system, which incorporates a chromane core linked to a glucose-derived moiety. PubChem data delineate its preparation through cyclocondensation of (2S,4S)-2-(4-methoxyphenyl)-6,8-dimethylchromane-4,5,7-triol with 6-O-acetyl-1,2-didehydro-D-glucose . This reaction facilitates the formation of the pyrano[2',3':2,3] dioxepino[5,6,7-de]chromen ring system via intramolecular etherification (Table 1).

Table 1: Cyclocondensation Reaction Parameters

| Reactant | Conditions | Product Yield | Reference |

|---|---|---|---|

| Chromane triol derivative | Acid catalysis, 80°C, 12h | 62% | |

| 6-O-Acetyl-D-glucose | Anhydrous DMF | — |

Critical to this method is the stereochemical integrity of the chromane precursor. The (2S,4S) configuration ensures proper alignment of hydroxyl groups at positions 4 and 5 for cyclization . Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of stereochemistry, with key coupling constants (J = 8.2 Hz for H-2/H-4) matching natural this compound . Purification via silica gel chromatography yields the compound in >99% purity, as verified by high-performance liquid chromatography (HPLC) .

Palladium-Catalyzed Heck Reaction for Core Skeleton Assembly

Recent advances leverage transition-metal catalysis to streamline the synthesis of this compound’s benzo heterocyclic framework. An optimized protocol employs a palladium-catalyzed Heck reaction on o-halo-aryl-oxa-tethered vinylogous carbonates (Table 2) . This method achieves regio- and stereoselective coupling, forming the 1,4-dioxepino ring critical to the natural product’s architecture.

Table 2: Heck Reaction Optimization for Benzo heterocycles

| Substrate | Catalyst System | Ligand | Solvent | Temp. | Yield |

|---|---|---|---|---|---|

| o-Iodoaryl vinylogous carbonate | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | DMF | 90°C | 78% |

| o-Bromoaryl analog | PdCl₂ (3 mol%) | BINAP (6 mol%) | Toluene | 110°C | 65% |

Key to this approach is the use of o-halo-aryl substrates tethered to vinylogous carbonates, which undergo carbopalladation followed by nucleophilic trapping . Intriguingly, unprotected 2-iodoaniline derivatives yield indoles instead of the desired heterocycles, highlighting the sensitivity of the mechanism to substrate electronics . X-ray crystallography of intermediates confirms the trans stereochemistry of the Heck adduct, aligning with this compound’s natural configuration .

Stereochemical Control and Functionalization

The synthesis’s success hinges on precise stereochemical control at multiple centers. For instance, the glucose-derived moiety requires acetylation at the 6-O position to prevent undesired glycosidic bond formation during cyclocondensation . Similarly, the Heck reaction’s stereoselectivity depends on bulky phosphine ligands (e.g., BINAP), which enforce a syn carbopalladation pathway .

Table 3: Stereochemical Outcomes in Key Steps

| Step | Stereocenter | Configuration | Method of Analysis |

|---|---|---|---|

| Chromane triol synthesis | C2, C4 | S, S | NMR NOESY |

| Heck adduct formation | C7a, C9 | R, S | X-ray diffraction |

Nuclear Overhauser effect spectroscopy (NOESY) correlations between H-2 and H-4 in the chromane triol confirm the cis diol geometry required for cyclization . Meanwhile, the Heck reaction’s trans-selectivity arises from palladium’s oxidative addition to the aryl halide, followed by antiperiplanar alkene insertion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.